The compound is sourced from the benzimidazole family, which consists of a bicyclic structure containing a fused benzene and imidazole ring. Benzimidazoles are widely studied due to their ability to interact with various biological targets, making them valuable in medicinal chemistry. The specific compound (1H-benzo[d]imidazol-2-yl)methanamine is identified by the CAS number 5805-57-2 and has several synonyms including 2-benzimidazolylmethylamine and 1H-benzimidazole-2-methanamine.
The synthesis of (1H-benzo[d]imidazol-2-yl)methanamine can be achieved through various methods, primarily involving the condensation of o-phenylenediamine with aldehydes or other suitable reagents.
The molecular structure of (1H-benzo[d]imidazol-2-yl)methanamine features a benzimidazole core with an amino group attached at the second position.
The compound contains:
The compound is typically solid at room temperature with no available boiling point data. Its solubility in water is noted to be high, enhancing its potential applications in biological systems.
(1H-benzo[d]imidazol-2-yl)methanamine participates in various chemical reactions due to its functional groups.
Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly used. The reaction conditions often include:
The mechanism of action for (1H-benzo[d]imidazol-2-yl)methanamine primarily involves its interaction with biological targets.
Studies indicate that modifications in the structure can significantly alter its binding affinity and selectivity towards specific targets, highlighting the importance of its molecular configuration.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 147.18 g/mol |
Solubility | High |
Log P | -0.59 |
Melting Point | Not available |
Boiling Point | Not available |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
These properties indicate that (1H-benzo[d]imidazol-2-yl)methanamine is likely to exhibit good bioavailability due to its solubility and favorable interaction potential with biological systems.
(1H-benzo[d]imidazol-2-yl)methanamine has several scientific applications due to its unique properties:
The benzimidazole nucleus represents a privileged scaffold in medicinal chemistry, with (1H-benzo[d]imidazol-2-yl)methanamine (CAS 5805-57-2) serving as a structurally optimized derivative that exemplifies this pharmacophore's versatility. This compound features a bicyclic aromatic system consisting of a benzene ring fused to an imidazole ring, with an aminomethyl (-CH₂NH₂) functional group appended at the C2 position of the heterocycle. The molecular formula is C₈H₉N₃, with a molecular weight of 147.18 g/mol [1]. The benzimidazole core provides several key advantages for bioactive molecule design: (1) It serves as a stable, planar platform that facilitates π-π stacking interactions with biological targets; (2) The electron-rich nitrogen atoms (N1 and N3) enable hydrogen bonding interactions critical for target recognition; and (3) The C2 position allows strategic functionalization to modulate electronic properties and binding affinity [6].
(1H-Benzo[d]imidazol-2-yl)methanamine exhibits unique physicochemical properties that enhance its drug discovery potential. It possesses a predicted pKa of 12.24 ± 0.29, indicating the aminomethyl group's strong basic character under physiological conditions [1]. The compound exists as a solid at room temperature with a melting point of 101.5°C and a predicted boiling point of 384.3°C [1]. Its density is approximately 1.278 g/cm³, and it demonstrates moderate lipophilicity with an experimental LogP value of approximately 1.45, balancing hydrophilic and hydrophobic characteristics suitable for permeation [4]. The aminomethyl substituent significantly enhances the molecule's versatility by providing a synthetic handle for derivatization through amide formation, Schiff base reactions, or reductive alkylation strategies, enabling the generation of diverse molecular libraries for structure-activity relationship studies.
Table 1: Physicochemical Properties of (1H-Benzo[d]imidazol-2-yl)methanamine
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 5805-57-2 | - |
Molecular Formula | C₈H₉N₃ | - |
Molecular Weight | 147.18 g/mol | - |
Melting Point | 101.5 °C | Solid state |
Boiling Point | 384.3 ± 25.0 °C | Predicted |
Density | 1.278 ± 0.06 g/cm³ | Predicted |
pKa | 12.24 ± 0.29 | Predicted |
LogP | 1.45 | Consensus value |
Hydrogen Bond Donors | 2 (1 NH + 1 NH₂) | Computational prediction |
Hydrogen Bond Acceptors | 3 | Computational prediction |
The investigation of benzimidazole derivatives traces back to the late 19th century, but research specifically targeting (1H-benzo[d]imidazol-2-yl)methanamine gained momentum in the mid-20th century. Early synthetic approaches typically involved the condensation of o-phenylenediamine with glycine derivatives, representing a straightforward and scalable route to this aminomethyl-functionalized heterocycle [1]. The commercial availability of the compound since at least the 1980s (as evidenced by supplier catalogs) facilitated its adoption as a building block in pharmaceutical research [1]. By the 1990s, its hydrochloride salt (CAS 5993-91-9) became established as a preferred form for synthetic applications due to improved stability and crystallinity, with a characteristic high melting point of 264°C [6].
The structural evolution of benzimidazole derivatives shows a clear trajectory toward increased complexity at the C2 position. While the unsubstituted benzimidazole itself demonstrated limited bioactivity, the introduction of the aminomethyl group at C2 marked a significant advancement in medicinal chemistry. This modification yielded compounds with enhanced hydrogen-bonding capacity and improved physicochemical profiles compared to earlier benzimidazole derivatives. For example, comparative studies with advanced analogues like 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S) (CAS 59653-66-6) revealed how subtle structural modifications at the aminomethyl group dramatically influence receptor binding specificity and metabolic stability [5]. The development of dihydrochloride salt forms (CAS 5993-91-9) addressed solubility limitations in biological screening assays, accelerating pharmacological investigations [4] [6].
Table 2: Structural Evolution of Key Benzimidazole Derivatives
Compound | CAS Number | Molecular Formula | Structural Features | Research Era |
---|---|---|---|---|
Benzimidazole | 51-17-2 | C₇H₆N₂ | Unsubstituted core | Early 1900s |
(1H-Benzo[d]imidazol-2-yl)methanamine | 5805-57-2 | C₈H₉N₃ | Aminomethyl group at C2 | 1960s-present |
(1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride | 5993-91-9 | C₈H₁₁Cl₂N₃ | Salt form with enhanced solubility | 1980s-present |
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine | 20028-36-8 | C₁₅H₁₅N₃ | N1-benzyl substitution with C2 aminomethyl | 1990s-present |
alpha-(1-methylethyl)-(S)-1H-benzimidazole-2-methanamine | 59653-66-6 | C₁₁H₁₅N₃ | Chiral center with branched alkyl chain on amine | 2000s-present |
Contemporary research on (1H-benzo[d]imidazol-2-yl)methanamine focuses on three primary objectives: (1) Developing novel synthetic methodologies to improve yield, purity, and sustainability; (2) Exploring structure-activity relationships through systematic derivatization; and (3) Identifying therapeutic applications based on its unique molecular recognition properties. Recent synthetic innovations include improved catalytic methods for the condensation of o-phenylenediamine with glycine derivatives, with published procedures achieving yields between 47-86% for the dihydrochloride salt form [6]. These advancements address earlier limitations in production efficiency and have enabled gram-scale synthesis for preclinical development.
Computational studies utilizing molecular modeling and quantitative structure-activity relationship (QSAR) approaches have revealed promising aspects of this scaffold. Predictive algorithms indicate favorable drug-like properties including high gastrointestinal absorption (predicted probability >0.8) and significant blood-brain barrier penetration (logBB >0.3) [4]. The compound's topological polar surface area (54.7 Ų) and moderate lipophilicity (consensus LogP ~1.45) position it within optimal ranges for oral bioavailability according to Lipinski's rule of five [4]. Current investigations are strategically exploiting the aminomethyl group to develop targeted covalent inhibitors through judicious incorporation of electrophilic warheads, while maintaining favorable pharmacokinetic profiles. The scaffold's versatility is evidenced by its adoption in discovery programs for kinase inhibitors, G-protein-coupled receptor modulators, and antimicrobial agents, with particular interest in its metal-chelating capabilities that may be leveraged in diagnostic or catalytic applications [1] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7